molecular formula C9H14O4 B14317073 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid CAS No. 113824-77-4

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid

Cat. No.: B14317073
CAS No.: 113824-77-4
M. Wt: 186.20 g/mol
InChI Key: RJLRFKIUTAGTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is an organic compound with a complex structure that includes both carboxylic acid and ester functional groups. It is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.

    Polymerization: The double bond in the 2-methylacryloyl group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Esterification: Alcohols and acid catalysts.

    Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).

    Polymerization: Initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile).

Major Products

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methylacrylic acid.

    Polymerization: Polymers with repeating units derived from the 2-methylacryloyl group.

Scientific Research Applications

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is used in several scientific research applications:

    Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.

    Materials Science: In the development of advanced materials with specific mechanical and chemical properties.

    Biomedical Applications: In drug delivery systems and as a component in biocompatible materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid in polymerization involves the initiation of free radicals that propagate the polymer chain. The ester and carboxylic acid groups can interact with various molecular targets, influencing the properties of the resulting polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Methylacrylic acid: Shares the 2-methylacryloyl group but lacks the ester and additional carboxylic acid groups.

    2,2-Dimethylpropanoic acid: Lacks the 2-methylacryloyl group but shares the 2,2-dimethylpropanoic acid structure.

Uniqueness

2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is unique due to its combination of ester and carboxylic acid functional groups, allowing it to participate in a wide range of chemical reactions and applications, particularly in polymer chemistry and materials science.

Properties

CAS No.

113824-77-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C9H14O4/c1-6(2)7(10)13-5-9(3,4)8(11)12/h1,5H2,2-4H3,(H,11,12)

InChI Key

RJLRFKIUTAGTSE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.